molecular formula C29H25N3O3S B11770399 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B11770399
M. Wt: 495.6 g/mol
InChI Key: AWODMPQVZUOSDQ-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a thioether linkage

Preparation Methods

The synthesis of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile.

    Acetamide Formation:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common reagents and conditions for these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution reagents: Halogens, nitrating agents, sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the pyridine ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity and specificity. The thioether linkage may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide can be compared with similar compounds such as:

    2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(phenyl)acetamide: This compound has a similar structure but lacks the p-tolyl group, which may affect its reactivity and binding properties.

    2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(m-tolyl)acetamide: The presence of the m-tolyl group instead of the p-tolyl group can lead to differences in steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C29H25N3O3S

Molecular Weight

495.6 g/mol

IUPAC Name

2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C29H25N3O3S/c1-19-9-12-22(13-10-19)31-28(33)18-36-29-24(17-30)23(16-25(32-29)20-7-5-4-6-8-20)21-11-14-26(34-2)27(15-21)35-3/h4-16H,18H2,1-3H3,(H,31,33)

InChI Key

AWODMPQVZUOSDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N

Origin of Product

United States

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